molecular formula C15H23F3N2OSi B132652 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine CAS No. 87736-83-2

3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine

Cat. No. B132652
CAS RN: 87736-83-2
M. Wt: 332.44 g/mol
InChI Key: RLGVOLTVADNIAS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a diaziridine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom . The molecule also contains a phenyl group (a six-membered aromatic ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a tert-butyl(dimethyl)silyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl(dimethyl)silyl group could be introduced using tert-butyldimethylsilyl chloride as a reagent . The diaziridine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The diaziridine ring, for example, would introduce strain into the molecule due to its small ring size . The presence of the trifluoromethyl group could also affect the molecule’s structure due to the high electronegativity of fluorine .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the diaziridine ring could be opened in a ring-opening reaction . The tert-butyl(dimethyl)silyl group could also be removed in the presence of a fluoride ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, affecting its solubility in different solvents . The tert-butyl(dimethyl)silyl group could make the compound more hydrophobic .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The incorporation of fluorine into small molecules is a common practice in life science-oriented research . About 10% of all marketed pharmaceuticals contain a fluorine atom . This suggests that this compound could potentially be used in the development of new pharmaceuticals.

Synthesis of Other Compounds

This compound could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds. For example, the trifluoromethyl group can be transferred from one molecule to another in certain reactions .

Fluorinated Materials

Given the presence of the trifluoromethyl group, this compound could potentially be used in the synthesis of fluorinated materials. Fluorinated compounds are known for their high thermal stability and resistance to degradation, making them useful in a variety of applications, including electronics and coatings .

Agrochemicals

Fluorine-containing compounds are often used in the development of agrochemicals . The unique properties of fluorine can enhance the biological activity of these compounds, making them more effective as pesticides or herbicides.

Catalysis

Organofluorine compounds, such as this one, can sometimes act as catalysts in certain chemical reactions . The unique properties of fluorine can influence the rate and selectivity of these reactions.

Biochemistry

Fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry . This compound, with its trifluoromethyl group, could potentially be used in biochemical research to study the effects of fluorination on biological systems.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action could involve the opening of the diaziridine ring or the removal of the tert-butyl(dimethyl)silyl group .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for this compound would provide detailed information about its potential hazards and recommended safety measures .

Future Directions

The potential applications of this compound could be quite diverse, given its complex structure and the variety of functional groups it contains. It could be used as a building block in the synthesis of other complex organic molecules, or as a reagent in specific chemical reactions .

properties

IUPAC Name

tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diaziridin-3-yl]phenyl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9,19-20H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVOLTVADNIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516860
Record name 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine

CAS RN

87736-83-2
Record name 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Liquid ammonia (2 mL) was added a −78° C. to an ether (15 mL) solution of 1-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone O-tosyl oxime (4.00 g, 8.2 mmol) in a sealed tube. The solution was stirred at rt (16 h). The mixture was carefully cooled at −78° C. and the sealed tube was opened. The ammonia was evaporated and the white precipitate was filtered and washed with ether. The filtrate was concentrated in vacuum to obtain 2.4 g of a colorless oil (87%); 1H NMR (CDCl3): δ 0.10 (s, (CH3)2Si), 0.95 (s, CH3)3C), 2.21 (d, J=8.1 Hz, NH), 2.77 (d, J=8.1 Hz, NH), 4.76 (s, CH2), 7.38 (d, J=8.4 Hz, 2 C6H4), 7.58 (d, J=8.4 Hz, 2 C6H4); 13C NMR (CDCl3): δ −5.3 (CH3Si), 18.4 (C(CH3)3), 25.9 (C(CH3)3), 58.0 (q, J=35.8 Hz, C diaziridine), 64.4 (CH2O), 123.6 (q, J=276.0 Hz, CF3), 126.2 (C6H2), 128.0 (C6H2), 130.2 (C6H2), 143.8 (C6H2).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
87%

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